molecular formula C42H48Br4O4 B3090038 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene CAS No. 1204389-23-0

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Cat. No. B3090038
CAS RN: 1204389-23-0
M. Wt: 936.4 g/mol
InChI Key: HZAGSEAPIRCOFL-UHFFFAOYSA-N
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Description

“1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene” is a chemical compound that has been used in various scientific research . It has been used as a tetradentate ligand to construct a two-dimensional coordination polymer . This compound has also been used in the development of a visual discrimination method for transgenic food .


Chemical Reactions Analysis

This compound has been used in the construction of a two-dimensional coordination polymer, indicating it can participate in coordination reactions . It has also been used in the development of a visual discrimination method for transgenic food, suggesting it can interact with DNA .

Scientific Research Applications

Luminescent Metal-Organic Frameworks (LMOFs)

This compound has been used in the design and synthesis of an isoreticular series of luminescent metal-organic frameworks (LMOFs). By incorporating a strongly emissive molecular fluorophore and functionally diverse colinkers into Zn-based structures, researchers have created three-dimensional porous networks of LMOF-261, -262, and -263 .

Energy Transfer Studies

In a study, a tetradentate ligand, 1,1,2,2-tetrakis (4- (pyridin-4-yl)phenyl)ethene (TPPE), was used to construct a two-dimensional coordination polymer that incorporated valence tautomerism and luminescence. The synergistic effect arising from energy transfer from TPPE to the semiquinone moieties was experimentally and theoretically uncovered .

Aggregation-Induced Emission (AIE)

The compound is known to be an AIE (aggregation-induced emission)-active building block . AIE is a phenomenon where certain compounds emit light upon aggregation, which is contrary to the common observation of aggregation-caused quenching (ACQ) in traditional fluorescent materials. This property makes it useful in various applications like bio-imaging, chemical sensing, and optoelectronic devices.

Chemical Synthesis

The compound can be used as a precursor or intermediate in the synthesis of other complex organic compounds . Its unique structure and properties make it a valuable building block in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is the semiquinone moieties within a two-dimensional coordination polymer . The compound acts as a tetradentate ligand, which means it can bind to four different sites on the target molecule .

Mode of Action

The compound interacts with its targets through a process known as valence tautomerism , which involves the transfer of a proton and a pair of electrons between two structural forms of a molecule . This interaction results in the generation of luminescence , a form of light emission .

Biochemical Pathways

It is known that the compound’s interaction with its targets leads to asynergistic effect involving energy transfer from the compound to the semiquinone moieties . This energy transfer could potentially affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling or metabolic processes.

Result of Action

The primary result of the compound’s action is the generation of luminescence . This luminescence is due to the energy transfer from the compound to the semiquinone moieties within the coordination polymer

Action Environment

The action of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene can be influenced by various environmental factors. For instance, the compound’s luminescence can be turned on within rigid porous metal-organic frameworks (MOFs), suggesting that the physical structure of the environment can impact the compound’s action . Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other molecules in the environment.

properties

IUPAC Name

1-(4-bromobutoxy)-4-[1,2,2-tris[4-(4-bromobutoxy)phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48Br4O4/c43-25-1-5-29-47-37-17-9-33(10-18-37)41(34-11-19-38(20-12-34)48-30-6-2-26-44)42(35-13-21-39(22-14-35)49-31-7-3-27-45)36-15-23-40(24-16-36)50-32-8-4-28-46/h9-24H,1-8,25-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAGSEAPIRCOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCCBr)C3=CC=C(C=C3)OCCCCBr)C4=CC=C(C=C4)OCCCCBr)OCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48Br4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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